PX-316, also known as Copper(I) N,N'-di-sec-butylacetamidinate, is a dimeric copper(I) amidinate complex designed for high-performance vapor deposition applications such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). [REFS-1, REFS-2] Its molecular structure, featuring sec-butyl groups, provides a unique combination of volatility, thermal stability, and a low melting point, which are critical parameters for reproducible deposition of high-purity, conformal copper films. [1] This compound is a key precursor in the fabrication of copper interconnects and seed layers in microelectronics, where precise film thickness and minimal contamination are essential. [3]
Substituting PX-316 with other copper precursors, even closely related amidinates or common β-diketonates like Cu(hfac)₂, is often unfeasible without extensive process re-optimization. The alkyl groups (e.g., sec-butyl in PX-316) on the amidinate ligand directly control the precursor's melting point, volatility, and thermal stability. [1] A change from sec-butyl to isopropyl or n-propyl groups alters these properties, directly impacting the vapor pressure and the required source temperature for stable and reproducible vapor delivery. [REFS-1, REFS-2] This non-interchangeability means that a process optimized for PX-316's unique liquid-source delivery and reactivity profile will likely yield films with different growth rates, purity, and morphology if a different precursor is used. [2]
PX-316 possesses a melting point of 77 °C, which is lower than typical ALD/CVD source vaporization temperatures of 90–120 °C. [1] This allows the compound to be evaporated from a stable liquid state, in contrast to many other precursors that sublime from a solid. Evaporation from a liquid provides a more reproducible and controllable vapor transport, as it avoids issues with decreasing surface area and particle transport common with solid sources. [1]
| Evidence Dimension | Melting Point & Source State |
| Target Compound Data | 77 °C (Melts before evaporation) |
| Comparator Or Baseline | Solid-source precursors (e.g., many other metal amidinates or β-diketonates) which sublime directly from solid state. |
| Quantified Difference | Enables stable liquid-source delivery, a significant process advantage over solid-source sublimation. |
| Conditions | Standard ALD/CVD precursor heating and delivery. |
This ensures consistent precursor flux to the deposition chamber, leading to higher run-to-run reproducibility and better film uniformity.
Thermogravimetric analysis (TGA) shows PX-316 has a well-defined volatility and stability profile suitable for vapor deposition. The temperature at which 50% of the sample has evaporated (T₁/₂) is 233 °C. [1] Importantly, it leaves less than 1% non-volatile residue, indicating high thermal stability during vaporization and minimizing particle-related defects in the resulting film. This compares favorably to less stable precursors that may decompose in the source, leading to process drift and film contamination. [1]
| Evidence Dimension | Thermal Stability (TGA) |
| Target Compound Data | <1% non-volatile residue |
| Comparator Or Baseline | General requirement for ALD/CVD precursors; compounds with >1% residue are less suitable. |
| Quantified Difference | PX-316 meets the stringent <1% residue requirement, confirming its suitability for high-purity deposition processes. |
| Conditions | Ramped TGA at 10 K/min. |
High thermal stability ensures the precursor vapor is delivered intact to the substrate, which is critical for achieving pure copper films with low carbon and oxygen content (<1 atom %). [1]
In ALD processes using H₂ as the reducing agent, PX-316 demonstrates ideal self-limiting behavior. On Al₂O₃ substrates, the growth per cycle (GPC) saturates at a constant value of approximately 0.9 Å/cycle at sufficient precursor exposure. [1] This predictable, saturated growth is the hallmark of a true ALD process, enabling precise, atomic-level thickness control. This contrasts with CVD-like behavior from less reactive or less stable precursors, which can lead to non-conformal films and poor thickness control, especially in high-aspect-ratio structures. [2]
| Evidence Dimension | Saturated ALD Growth Rate |
| Target Compound Data | ~0.9 Å/cycle (on Al₂O₃) |
| Comparator Or Baseline | Ideal ALD behavior requires a flat, saturated growth plateau. Non-ideal precursors may show continuous, non-saturating growth (CVD behavior). |
| Quantified Difference | Achieves a stable, saturated growth rate, confirming its suitability for high-precision ALD. |
| Conditions | ALD on Al₂O₃ substrates with H₂ reducing agent. |
This enables the deposition of highly conformal and uniform copper seed layers inside deep trenches and vias, a critical requirement for advanced semiconductor interconnects. [REFS-1, REFS-3]
The demonstrated ability of PX-316 to deposit ultrathin, continuous, and smooth copper films via a true ALD process makes it a prime candidate for creating seed layers for electroplating in advanced microelectronics. [1] Its liquid-source delivery ensures the process stability required for high-volume manufacturing of copper interconnects in deep, high-aspect-ratio trenches and vias. [REFS-1, REFS-2]
PX-316, when paired with a reactive co-reactant like hydrogen plasma, can enable copper ALD at temperatures below 100 °C. [3] This low-temperature capability is critical for applications involving thermally sensitive substrates, such as flexible electronics or advanced packaging, where higher process temperatures would cause damage or degradation.
The self-limiting surface chemistry of PX-316 ensures excellent conformality, which is essential for uniformly coating complex, three-dimensional nanostructures. [1] This is valuable in applications such as catalysis, plasmonics, and through-silicon vias (TSVs) where complete and even coverage of all surfaces is a primary requirement for device function.